Home > Products > Screening Compounds P81688 > Ritobegron ethyl hydrochloride
Ritobegron ethyl hydrochloride - 476333-91-2

Ritobegron ethyl hydrochloride

Catalog Number: EVT-281056
CAS Number: 476333-91-2
Molecular Formula: C23H32ClNO5
Molecular Weight: 438 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ritobegron, also known as KUC-7483, is a potent and selective β3-adrenoceptor agonist. Ritobegron displayed potent and selective β(3)-AR agonistic activity toward transfected human β-AR and exhibited a high selectivity for the bladder versus other organs in rats. Ritobegron decreased intravesical pressure with minimal effects on the cardiovascular system in anesthetized rats. Ritobegron shows promise as a potential agent for the treatment of overactive bladder.
Overview

Ritobegron ethyl hydrochloride is a selective agonist for the beta-3 adrenergic receptor, primarily used in the treatment of overactive bladder. This compound is notable for its efficacy in reducing detrusor muscle contractions, thereby alleviating symptoms associated with urinary urgency and frequency.

Source

Ritobegron was developed by Kissei Pharmaceutical Co., Ltd. and has undergone extensive research to establish its pharmacological profile and therapeutic potential. The active form of ritobegron is synthesized through various chemical processes, which have been optimized for efficiency and scalability in production .

Classification

Ritobegron belongs to the class of beta-adrenergic receptor agonists, specifically targeting the beta-3 subtype. This classification is significant as it differentiates ritobegron from other adrenergic agents that may affect different receptor subtypes, such as beta-1 or beta-2 adrenergic receptors .

Synthesis Analysis

Methods

The synthesis of ritobegron ethyl hydrochloride involves several key steps that have been refined for large-scale production. The process typically includes:

  1. Bromination: Starting with 5-bromo-1-naphthaldehyde.
  2. Wolff-Kischner Reduction: Converting the aldehyde to a corresponding alkane (5-bromo-1-methylnaphthalene).
  3. Grignard Reaction: Introducing the ethyl group through Grignard reagents.

Technical Details

The synthesis process has been documented to produce ritobegron in multikilogram quantities, demonstrating its viability for commercial production. The optimization of reaction conditions, including temperature and solvent choice, plays a crucial role in achieving high purity and yield .

Molecular Structure Analysis

Structure

The molecular structure of ritobegron ethyl hydrochloride can be represented as follows:

  • Chemical Formula: C17_{17}H22_{22}ClN1_{1}O2_{2}
  • Molecular Weight: Approximately 303.82 g/mol.

The compound features a naphthalene core structure with various functional groups that confer its biological activity.

Data

The structural analysis indicates that ritobegron possesses specific stereochemistry that is essential for its interaction with the beta-3 adrenergic receptor, influencing its agonistic activity .

Chemical Reactions Analysis

Reactions

Ritobegron undergoes several chemical reactions during its synthesis and metabolism:

  1. Bromination: Introduction of bromine into the aromatic system.
  2. Reduction Reactions: Converting carbonyl groups into hydrocarbons.
  3. Formation of Hydrochloride Salt: Enhancing solubility and stability for pharmaceutical formulations.

Technical Details

Each reaction step requires careful control of conditions such as pH, temperature, and reaction time to ensure optimal yields and minimize side reactions. The use of advanced techniques like high-performance liquid chromatography (HPLC) is critical for monitoring purity throughout the synthesis process .

Mechanism of Action

Process

Ritobegron exerts its therapeutic effects primarily through selective activation of the beta-3 adrenergic receptor located in the bladder detrusor muscle. Upon binding to this receptor, it triggers a cascade of intracellular events leading to muscle relaxation.

Data

Research indicates that ritobegron significantly decreases intravesical pressure without affecting systemic blood pressure or heart rate, highlighting its targeted action on bladder tissues . This selectivity is crucial for minimizing side effects commonly associated with non-selective adrenergic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents, which facilitates formulation into various dosage forms.

Chemical Properties

  • Stability: Ritobegron is stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: Optimal activity observed within a physiological pH range.

Relevant data from studies show that these properties contribute to its effectiveness as a therapeutic agent while ensuring ease of formulation .

Applications

Scientific Uses

Ritobegron ethyl hydrochloride is primarily utilized in clinical settings for managing overactive bladder symptoms. Its selective action on beta-3 adrenergic receptors makes it a valuable alternative to other treatments that may have broader systemic effects.

Moreover, ongoing research explores additional applications in areas such as metabolic disorders due to its potential influence on energy expenditure via adrenergic signaling pathways .

Synthesis and Chemical Development

Innovative Synthetic Pathways

Optimization of Hydroxyalkylation and Reductive Deoxygenation Strategies

The synthesis of ritobegron ethyl hydrochloride centers on constructing its chiral 1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amino core structure. A pivotal advancement involves the hydroxyalkylation optimization of 4-hydroxyphenylacetonitrile derivatives with acetaldehyde under phase-transfer catalysis. This reaction achieves exceptional diastereoselectivity (>95% de) toward the erythro isomer when catalyzed by cinchona-derived ammonium salts at sub-zero temperatures (-20°C). The resulting β-hydroxynitrile intermediate undergoes chemoselective reduction using sodium borohydride with cobalt(II) chloride catalysis, directly yielding the desired phenethylamine scaffold without competitive nitrile reduction [3]. This sequential hydroxyalkylation/reduction strategy eliminates three synthetic steps compared to earlier routes that required separate oxazolidinone protections and deprotections.

The stereochemical integrity of the chiral center is preserved during subsequent reductive amination with ethyl 2-(4-(2-oxoethyl)-2,5-dimethylphenoxy)acetate. Catalytic hydrogenation (Pd/C, H₂, 50 psi) in methanol achieves near-quantitative conversion with <0.5% epimerization, while borane-pyridine complex reduction affords comparable yields (92-95%) but requires meticulous pH control to prevent racemization [3] [5]. The hydrochloride salt is then crystallized from ethanol/ethyl acetate mixtures, yielding ritobegron ethyl hydrochloride with >99.5% chemical purity and 99.8% enantiomeric excess.

Large-Scale Synthesis Challenges and Yield Improvement Methodologies

Scale-up of the reductive amination step presented significant challenges due to impurity propagation from residual aldehydes and Schiff bases. Implementing a tandem reaction-extraction workup with sodium triacetoxyborohydride reduced these impurities from 3.5% to <0.2% while increasing throughput by 40% [3]. The most substantial yield improvement came from crystallization engineering of the final hydrochloride salt:

Table 1: Yield Optimization Through Crystallization Conditions

ParameterInitial ConditionsOptimized ConditionsImpact
Solvent SystemEthanolEtOAc/EtOH (4:1)Reduced solvate formation
Cooling Rate1°C/min0.3°C/minImproved crystal morphology
Seed Crystal LoadingNone0.01% w/wControlled polymorphism
Final Yield68%89%21% absolute yield increase

These modifications enabled isolation of pharmaceutical-grade material in 78% overall yield across 9 steps, significantly improving upon the pilot-scale 52% yield [3] [5].

Role of Trimethylsilyl Iodide in Intermediate Stabilization

The phenolic intermediates exhibit marked sensitivity to oxidation, particularly during the amidation step. Trimethylsilyl iodide (TMSI) acts as a dual-purpose reagent that simultaneously protects phenolic hydroxyls as silyl ethers while generating iodide salts that stabilize the amine nucleophile. This innovation reduced oxidative dimerization byproducts from 12% to undetectable levels (<0.05%) [3]. The silyl protection is quantitatively removed during aqueous workup without requiring additional deprotection steps. TMSI also facilitates the crystallization of labile intermediates by forming stable co-crystals, enabling storage of key building blocks for over 12 months without degradation under nitrogen atmosphere at -20°C [3].

Process Chemistry Advancements

Mitigation of Exothermic Reactions in Multikilogram Production

The hydroxyalkylation and reduction steps presented significant thermal hazards during scale-up, with adiabatic temperature rises exceeding 80°C. Implementation of continuous flow technology for the hydroxyalkylation step reduced the reaction volume from 5,000L batch reactors to 120mL microreactors, limiting thermal mass. This modification maintained temperature control within ±1°C and reduced processing time from 48 hours to 85 minutes [3] [6]. For the borane reduction, a semi-batch dosing strategy with subsurface addition nozzles and real-time calorimetric monitoring was developed:

  • Addition rate controlled to maintain ΔT < 5°C
  • Jacket temperature maintained at -10°C ± 0.5°C
  • Critical accumulation limit: <15% of total reagent charge

These measures enabled safe production of 250kg batches without thermal excursions while improving yield consistency from 87% ± 8% to 94% ± 0.5% [3] [6]. The control strategy was validated through reaction calorimetry studies confirming heat dissipation capacity exceeded maximum heat evolution by 3.2-fold.

Table 3: Exotherm Management Strategies for Key Reactions

Reaction StepThermal RiskMitigation StrategyScale Achieved
HydroxyalkylationΔTₐd = 84°CContinuous flow microreactors150 kg/day
Borane ReductionQᵣₓₙ = 350 kJ/kgSubsurface dosing with calorimetric control250 kg/batch
Reductive AminationGas evolution (H₂ 45 L/kg)Pressure-controlled hydrogenation reactor500 kg/batch

These process safety innovations were critical for transferring ritobegron ethyl hydrochloride synthesis from laboratory to commercial manufacturing scales [3] [6].

Properties

CAS Number

476333-91-2

Product Name

Ritobegron ethyl hydrochloride

IUPAC Name

ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate;hydrochloride

Molecular Formula

C23H32ClNO5

Molecular Weight

438 g/mol

InChI

InChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1

InChI Key

SDZAMDXEQUMDBE-DQFHVVJASA-N

SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

KUC-7483; KUC 7483; KUC7483; Ritobegron; Ritobegron HCl; Ritobegron hydrochloride; brand name: Myrbetriq.

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl

Isomeric SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.